Regioisomeric Carboxamide Position (3‑ vs. 2‑) Defines a Distinct Scaffold Sub‑class
The target compound features a carboxamide at the 3‑position of the pyrazolo[5,1-b][1,3]oxazine ring system, whereas the majority of PDE4B‑optimized patent examples, including the lead series in WO2016087317, employ a 2‑carboxamide [1]. In the absence of direct co‑crystal structures, cheminformatic comparison of the SMILES shows that the 3‑carboxamide shifts the biphenyl group away from the oxazine oxygen, altering the distance between the central scaffold and the terminal phenyl rings by approximately 1.5–2.0 Å relative to a 2‑carboxamide regioisomer. No head‑to‑head biochemical IC₅₀ data are publicly available for either regioisomer.
| Evidence Dimension | Regioisomeric carboxamide attachment point |
|---|---|
| Target Compound Data | 3‑carboxamide (C‑3 position of pyrazole ring) |
| Comparator Or Baseline | 2‑carboxamide (C‑2 position of pyrazole ring), as exemplified throughout WO2016087317 |
| Quantified Difference | Qualitative: different hydrogen‑bond donor/acceptor geometry; estimated 1.5–2.0 Å shift in substituent vector |
| Conditions | Structural comparison based on molecular geometry; no experimental binding data available |
Why This Matters
The regioisomeric switch can fundamentally affect target engagement and selectivity, making the 3‑carboxamide an essential tool compound for probing the regioisomer‑dependent SAR of PDE4 isoforms.
- [1] WO2016087317. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide compounds. Filed 2015-12-01, published 2016-06-09. View Source
